2,3,4,6-Tetra-O-acetyl linamarin

Solubility Physicochemical Properties Analytical Chemistry

This peracetylated linamarin derivative (CAS 66432-53-9) provides enhanced solubility in chloroform and ethyl acetate, facilitating organic-phase synthetic applications incompatible with water-soluble linamarin. The protected glucose hydroxyls enable precise stoichiometry in glycosylation reactions. Ideal as a volatile GC-MS analytical standard, eliminating the need for in-situ derivatization. High purity (≥98%) and crystalline form ensure reliability for critical research.

Molecular Formula C18H25NO10
Molecular Weight 415.4 g/mol
Cat. No. B12283523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-acetyl linamarin
Molecular FormulaC18H25NO10
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3
InChIKeyLKTQBMQWABNFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate (2,3,4,6-Tetra-O-acetyl Linamarin) as a Research Reagent


[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate, most commonly known as 2,3,4,6-Tetra-O-acetyl linamarin, is a peracetylated derivative of the cyanogenic glycoside linamarin. Identified by CAS number 66432-53-9, this compound has a molecular formula of C18H25NO10 and a molecular weight of 415.39 g/mol . It is primarily utilized as a biochemical reagent and a stable, hydrophobic intermediate in organic synthesis, where the acetyl protecting groups significantly alter its physicochemical properties compared to its parent compound [1].

Why Generic Substitution Fails: The Critical Role of Peracetylation in the Procurement of [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate


Substituting this compound with its deprotected parent, linamarin (CAS 554-35-8), or a similar cyanogenic glycoside is not scientifically equivalent due to fundamental differences in physicochemical properties that dictate experimental utility. The peracetylation of the glucose moiety in 2,3,4,6-Tetra-O-acetyl linamarin drastically reduces its hydrophilicity, rendering it soluble in organic solvents like chloroform and ethyl acetate, whereas linamarin is freely soluble in water [1][2]. This difference in solubility is not trivial; it defines the compound's role as a hydrophobic intermediate for further synthetic modifications or its use as a volatile analyte for gas chromatography (GC), applications for which the water-soluble linamarin is unsuitable without prior derivatization [3]. The following quantitative evidence details these critical distinctions.

Quantitative Evidence Guide: Verifiable Differentiation of [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate for Scientific Selection


Organic Solvent Solubility: A Measurable Shift from Hydrophilic to Lipophilic Character

Peracetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl linamarin results in a complete reversal of its solubility profile. The target compound is practically insoluble in water but highly soluble in organic solvents such as chloroform and ethyl acetate. In contrast, its non-acetylated parent compound, linamarin, is freely soluble in water, cold alcohol, and hot acetone, but only slightly soluble in hot ethyl acetate, ether, benzene, and chloroform, and practically insoluble in petroleum ether [1][2].

Solubility Physicochemical Properties Analytical Chemistry

Thermal Stability: Quantified Differences in Melting Point

The peracetylated derivative exhibits a significantly lower melting point compared to its parent compound. 2,3,4,6-Tetra-O-acetyl linamarin has a reported melting point range of 130-132°C, which is a clear and measurable difference from linamarin's reported melting point of 142-143°C [1][2]. This reduction in melting point is a direct consequence of the acetyl groups disrupting the intermolecular hydrogen bonding network present in the non-acetylated glycoside.

Thermal Analysis Physicochemical Properties Stability

Enhanced Hydrolytic Stability: A Requirement for Controlled Chemical Manipulation

The acetyl groups on 2,3,4,6-Tetra-O-acetyl linamarin serve as protecting groups, preventing the compound from participating in reactions characteristic of its parent compound, linamarin. Specifically, linamarin is known to evolve hydrogen cyanide (HCN) upon exposure to linseed meal (which contains linamarase) [1]. In contrast, the peracetylated derivative does not readily undergo this enzymatic or spontaneous hydrolysis, providing enhanced stability until the protecting groups are deliberately removed under controlled acidic or basic conditions .

Chemical Stability Protecting Group Chemistry Organic Synthesis

Best-Fit Research and Industrial Application Scenarios for [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate Based on Evidence


Use as a Stable and Volatile Intermediate in Synthetic Chemistry

This compound is the preferred starting material for synthesizing novel cyanogenic glycoside derivatives or other complex molecules that require organic-phase chemistry. Its solubility in solvents like chloroform and ethyl acetate [1] enables reactions (e.g., further glycosylation or functional group interconversion) that are impossible with the water-soluble linamarin. The acetyl groups protect the sugar hydroxyls during these manipulations and can be selectively removed at a later stage to reveal the active linamarin core .

Preparation of Analytical Standards for GC-MS Analysis of Cyanogenic Glycosides

For the analysis of linamarin in food or biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), the native compound is too polar and non-volatile. The peracetylated derivative, 2,3,4,6-Tetra-O-acetyl linamarin, possesses the necessary volatility and thermal stability for GC analysis [1]. It can be used as a derivatized analytical standard to develop and validate quantitative methods for cyanogenic glycosides without the need for in-situ, and often less reproducible, derivatization steps .

Purification by Crystallization for High-Purity Research Material

The well-defined crystalline nature and specific melting point (130-132°C) [1] make this compound highly amenable to purification via recrystallization from organic solvents. This allows researchers to obtain material of high purity (≥98% ) for use as a certified reference material or in experiments where precise stoichiometry is critical, such as in quantitative NMR or kinetic studies.

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